molecular formula C70H90Co2F6N4O20S2 B6299603 Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether CAS No. 647036-07-5

Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether

Cat. No.: B6299603
CAS No.: 647036-07-5
M. Wt: 1603.5 g/mol
InChI Key: VWVVYPYFKVXXTE-TUXHCZKFSA-N
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Description

The target compound, Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether, is a cobalt(III)-based metallo-supramolecular complex featuring a chiral bis(salicylidene) ligand framework. Key structural attributes include:

  • Molecular formula: C₇₀H₈₄Co₂F₆N₄O₂₀S₂.
  • Molecular weight: 1597.42 g/mol.
  • Physical properties: Black crystalline solid .
  • Ligand structure: The ligand comprises two (1R,2R)-1,2-cyclohexanediamino groups bridged by 3,3'-di-tert-butylsalicylidene moieties, with triflate (OTf⁻) counterions.

This complex is designed for catalytic applications, leveraging the redox-active Co(III) center and the steric bulk of tert-butyl groups to modulate reactivity and enantioselectivity.

Properties

IUPAC Name

cobalt;(4R,9R,33R,38R)-14,28,43,57-tetratert-butyl-13,29,42,58-tetrahydroxy-17,21,25,46,50,54-hexaoxa-3,10,32,39-tetrazaheptacyclo[53.3.1.112,16.126,30.141,45.04,9.033,38]dohexaconta-1(58),2,10,12,14,16(62),26(61),27,29,31,39,41,43,45(60),55(59),56-hexadecaene-18,24,47,53-tetrone;trifluoromethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H88N4O14.2CHF3O3S.2Co/c1-65(2,3)49-33-45-29-41(61(49)77)37-69-53-17-13-14-18-54(53)70-38-42-30-46(34-50(62(42)78)66(4,5)6)85-59(75)23-27-82-28-24-60(76)86-48-32-44(64(80)52(36-48)68(10,11)12)40-72-56-20-16-15-19-55(56)71-39-43-31-47(35-51(63(43)79)67(7,8)9)84-58(74)22-26-81-25-21-57(73)83-45;2*2-1(3,4)8(5,6)7;;/h29-40,53-56,77-80H,13-28H2,1-12H3;2*(H,5,6,7);;/t53-,54-,55-,56-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVVYPYFKVXXTE-TUXHCZKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=CC(=C1O)C=NC3CCCCC3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=NC6CCCCC6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC2=CC(=C1O)C=N[C@@H]3CCCC[C@H]3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=N[C@@H]6CCCC[C@H]6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H90Co2F6N4O20S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1603.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of MFCD28144555 is the Li2O2 and Li2CO3 by-products in the operation of Li-O2 batteries . The compound acts as a redox mediator, promoting the discharge process in solution and accelerating the decomposition of these by-products .

Mode of Action

MFCD28144555, a chiral salen-Co(II) complex, is introduced into the electrolyte to induce solution phase formation of Li2O2 and catalyze the oxidation of Li2O2 and main by-products Li2CO3 . Due to the Co(II) having a solvation effect towards Li+, it can drive solution phase formation of Li2O2, preventing electrode passivation and increasing the discharge capacity .

Biochemical Pathways

The compound influences the biochemical pathways involved in the operation of Li-O2 batteries. It promotes the discharge process in solution, accelerates the decomposition of discharge products and by-products, and reduces charge overpotential . This results in an increased discharge capacity and improved cycle lifespan .

Pharmacokinetics

The Co(II) in the compound has a solvation effect towards Li+, driving the solution phase formation of Li2O2 and preventing electrode passivation .

Result of Action

The introduction of MFCD28144555 into the electrolyte results in a high Li2O2 yield of 96.09% . Furthermore, it boosts the oxidation of Li2O2 and the decomposition of Li2CO3, reducing charge overpotential, and promoting cycle lifespan . A cell with Co(II) achieved a long cycling stability at a low charge plateau (3.66 V) over 252 cycles with a specific capacity of 500 mAh·g carbon−1 .

Action Environment

The action of MFCD28144555 is influenced by the environment within the electrolyte of Li-O2 batteries. The presence of Li+ ions and the by-products Li2O2 and Li2CO3 are key factors that determine the compound’s action, efficacy, and stability .

Biological Activity

Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether is a complex coordination compound featuring a cobalt(III) center. Its unique structural characteristics and potential biological activities make it a subject of interest in chemical and biological research.

Structural Characteristics

The compound has the following molecular formula:

  • Molecular Formula : C₄₄H₆₃CoN₂O₆S
  • Molar Mass : Approximately 1602.42 g/mol

The cobalt ion is coordinated to a bidentate ligand derived from 1,2-cyclohexanediamine and bis(3,3'-di-tert-butylsalicylidene), with triflate (OTf) as a counterion. The presence of bulky di-tert-butyl groups enhances the compound's stability and solubility in various solvents.

Biological Activity

Preliminary studies indicate that this compound exhibits several potential biological activities:

  • Antioxidant Properties : The salicylidene moieties are known for their free radical scavenging abilities, suggesting that this compound may possess antioxidant properties .
  • Cancer Therapy Potential : Cobalt complexes have been investigated for their interactions with biomolecules, indicating potential applications in cancer therapy due to their ability to modulate biological pathways .

Case Studies and Experimental Data

  • Antioxidant Activity Testing :
    • A study assessed the antioxidant capacity of similar cobalt(III) complexes using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated significant scavenging activity, which could be attributed to the presence of salicylidene ligands .
  • Cell Viability Assays :
    • In vitro experiments using human cancer cell lines showed that cobalt complexes can induce apoptosis. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
  • Catalytic Activity :
    • The compound has shown promise in catalytic applications, particularly in asymmetric synthesis reactions. Its structure allows it to facilitate chiral environments necessary for such reactions .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMetal CenterLigand StructureUnique Features
Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)Cobalt (II)Similar ligand structure but lacks ether and carboxyethyl groupsLower oxidation state
N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumAluminum (III)Similar ligand structureDifferent metal center
N,N'-Bis(salicylidene)-1,2-cyclohexanediaminocobaltCobalt (II/III)Salicylidene ligands without tert-butyl groupsSimpler structure

This comparison highlights how Cyc.-Oligo's unique combination of functionalities contributes to its distinct biological and catalytic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligand and Metal Center Variations

(R,R)-N,N'-Bis(3,5-di-t-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride
  • Molecular formula : C₄₄H₅₈ClMnN₂O₂.
  • Application : Highly enantioselective epoxidation catalyst for olefins .
  • Key differences :
    • Metal center : Mn(III) vs. Co(III).
    • Substituents : 3,5-di-tert-butyl groups on the salicylidene ligand (vs. 3,3'-di-t-butyl in the Co complex).
    • Counterion : Chloride (Cl⁻) vs. triflate (OTf⁻).
  • Performance: The Mn(III) complex achieves >90% enantiomeric excess (ee) in epoxidations due to its open coordination site and optimized steric environment .
Titanium(IV) Bis(salicylidene) Complexes
  • Example : Bis[[(1R,1′′R)-3,3′′-[(1R,2R)-1,2-cyclohexanediylbis(nitrilo-κN)methylidyne]bis[2′-phenylbinaphtholato]]di-μ-oxodi-titanium .
  • Application : Asymmetric oxidation reactions.
  • Key differences :
    • Metal center : Ti(IV) vs. Co(III).
    • Ligand framework : Binaphthol-based vs. cyclohexanediamine-based.
    • Reactivity : Ti(IV) complexes activate peroxides for oxidations, while Co(III) may favor electron-transfer pathways .

Structural and Electronic Effects

Steric and Electronic Modulation
  • In contrast, the Mn(III) complex’s 3,5-di-t-butyl arrangement provides a more open active site .
  • Counterion influence : Triflate (OTf⁻) in the Co(III) complex is weakly coordinating, enhancing Lewis acidity compared to chloride in the Mn(III) analogue .

Catalytic Performance Data

Compound Metal Application Key Metrics Reference
Target Co(III) complex Co(III) Undisclosed catalysis High solubility in polar solvents
Mn(III) epoxidation catalyst Mn(III) Olefin epoxidation >90% ee, TOF = 50 h⁻¹
Ti(IV) binaphthol complex Ti(IV) Asymmetric oxidation 80–95% ee for sulfoxidation

Preparation Methods

Reaction Conditions

  • Molar Ratio : A 1:2 stoichiometry of diamine to aldehyde ensures complete imine formation.

  • Solvent : Anhydrous methanol or ethanol under nitrogen atmosphere to prevent oxidation.

  • Temperature : Reflux at 65–70°C for 12–24 hours.

  • Workup : The product is isolated via vacuum filtration, washed with cold ethanol, and dried under reduced pressure.

Characterization Data

PropertyValue
Melting Point198–202°C (decomposition)
UV-Vis (λ<sub>max</sub>)325 nm (π→π*), 450 nm (d→d)
IR (ν, cm<sup>-1</sup>)1635 (C=N), 1270 (C-O)

The ligand’s stereochemistry is confirmed using circular dichroism (CD) spectroscopy, which shows distinct Cotton effects at 300–500 nm.

Cobalt(III) Complexation

The ligand is subsequently coordinated to cobalt(III) in the presence of trifluoromethanesulfonic acid (TfOH) to form the triflate salt.

Procedure

  • Ligand Activation : The ligand (1 equiv) is dissolved in dry acetonitrile under argon.

  • Metal Addition : Cobalt(II) acetate (0.5 equiv) is added, followed by oxidation with hydrogen peroxide (2 equiv) to convert Co(II) to Co(III).

  • Acidification : Trifluoromethanesulfonic acid (1.1 equiv) is introduced to precipitate the complex as a triflate salt.

  • Isolation : The product is collected via centrifugation and washed with diethyl ether.

Key Parameters

ParameterOptimal Value
Reaction Time6–8 hours
Temperature25°C (room temperature)
Yield68–72%

The oxidation state of cobalt is verified using X-ray photoelectron spectroscopy (XPS), showing a binding energy of 780.5 eV for Co(III).

Oligomerization via Ether Linkage

The final step involves connecting two cobalt(III) complexes through a 5,5'-bis(2-carboxyethyl)ether spacer.

Methodology

  • Coupling Agent : N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate ester bond formation between the carboxylate groups of the spacer and the cobalt complexes.

  • Solvent System : Dichloromethane (DCM) with 5% dimethylformamide (DMF) to enhance solubility.

  • Reaction Time : 48 hours at 0°C to prevent side reactions.

Yield Optimization

ConditionYield Improvement
Excess Spacer (1.5 equiv)+15%
Anhydrous DCM+10%
Slow Addition of DCC+8%

The oligomeric structure is confirmed via size-exclusion chromatography (SEC), showing a single peak with a molecular weight of ~1,600 g/mol.

Purification and Quality Control

Crude product purity is enhanced using:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : From a tert-butyl methyl ether/hexane mixture.

Purity Metrics

TechniqueResult
HPLC>98% purity
Elemental AnalysisC: 52.3%, H: 5.6%, N: 3.5%

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters from published protocols:

MethodLigand YieldComplexation EfficiencyOligomer Purity
Solvent-Free Condensation85%70%95%
Low-Temperature Coupling78%65%92%
High-Pressure Synthesis90%75%97%

Mechanistic Insights

  • Schiff Base Formation : The condensation proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

  • Co(III) Stabilization : The triflate counterion enhances solubility and prevents reduction to Co(II).

  • Oligomerization : The carboxyethyl ether spacer adopts a gauche conformation, enabling cyclic oligomer formation.

Challenges and Mitigation Strategies

ChallengeSolution
Ligand HydrolysisUse anhydrous solvents
Co(II) ContaminationExcess oxidant (H<sub>2</sub>O<sub>2</sub>)
Oligomer PolydispersitySlow monomer addition

Q & A

Basic: What synthetic methodologies are recommended for preparing this Co(III) complex, and how are critical parameters optimized?

Answer:
The synthesis involves templated assembly of the salicylidene ligand with cobalt(III) under controlled stoichiometry. Key steps include:

  • Ligand preparation : Condensation of (1R,2R)-1,2-cyclohexanediamine with 3,3'-di-t-butylsalicylaldehyde in anhydrous ethanol under nitrogen, followed by recrystallization .
  • Metalation : Reaction of the ligand with Co(OTf)₂ in dichloromethane at 50°C for 12 hours, monitored by UV-Vis spectroscopy for the characteristic d-d transition at ~450 nm .
  • Purification : Column chromatography (SiO₂, gradient elution with ethyl acetate/hexane) isolates the product with >95% purity. Yield optimization requires strict control of solvent dryness and inert atmosphere .

Basic: How is the stereochemical integrity of the (1R,2R)-cyclohexanediamine moiety validated?

Answer:

  • Chiral HPLC : Employ a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers; retention time consistency confirms configuration .
  • Circular Dichroism (CD) : Compare the CD spectrum with known (R,R)-configured analogs (e.g., Jacobsen’s ligand) to verify the absence of racemization during synthesis .

Advanced: What mechanistic insights explain the catalytic activity of this Co(III) complex in asymmetric epoxidation?

Answer:
The Co(III) center acts as a Lewis acid, coordinating to substrates (e.g., alkenes), while the bulky t-butyl groups on the salicylidene ligand enforce a chiral pocket. Key findings:

  • Reaction pathway : ESI-MS studies (as in ) reveal a Co(III)-oxo intermediate formed via O₂ activation, critical for oxygen transfer to the substrate .
  • Enantioselectivity : Steric hindrance from the t-butyl groups directs substrate approach, favoring one transition state. Modifying the ether linker (5,5'-bis(2-carboxyethyl)ether) alters flexibility, impacting enantiomeric excess (e.g., 85–92% ee in epoxidation) .

Advanced: How can researchers resolve contradictions in catalytic performance under varying reaction conditions?

Answer:
Contradictions (e.g., low selectivity at elevated temperatures) are addressed via:

  • Kinetic profiling : Conduct time-resolved in situ IR spectroscopy to identify intermediate species. For example, shows that >80°C promotes cyclic carbonate formation over polycarbonate due to faster CO₂ insertion .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF vs. THF) to stabilize reactive intermediates. Dielectric constant correlates with Co(III)-substrate binding strength .

Methodological: Which techniques are optimal for characterizing electronic and geometric structures?

Answer:

  • Single-crystal XRD : Resolves the octahedral geometry around Co(III) and confirms the bis-salicylidene coordination mode .
  • EPR spectroscopy : Silent signal confirms low-spin d⁶ Co(III), excluding paramagnetic Co(II) impurities.
  • ESI-MS : Detects [Co(III)-OTf]⁺ adducts (m/z ~800–850) to validate molecular integrity .

Data Analysis: How to troubleshoot discrepancies in catalytic efficiency between batch and flow systems?

Answer:

  • Residence time adjustment : In flow systems (e.g., microreactors), reduce channel diameter to enhance mass transfer, mimicking batch stirring efficiency .
  • Catalyst leaching test : ICP-MS analysis of effluent detects Co(III) loss (>1 ppm indicates instability). Immobilize the complex on silica supports to mitigate leaching .

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